molecular formula C19H17Cl3N2S B1199037 (S)-butoconazole CAS No. 151909-74-9

(S)-butoconazole

Cat. No. B1199037
M. Wt: 411.8 g/mol
InChI Key: SWLMUYACZKCSHZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-butoconazole is the (S)-enantiomer of butoconazole. It is an enantiomer of a (R)-butaconazole.

Scientific Research Applications

Efficacy in Treating Vulvovaginal Candidiasis Butoconazole is a new imidazole derivative that has shown effectiveness in the therapy of vulvovaginal candidiasis. Studies have demonstrated its effectiveness as a therapy for women who prefer solid-type vaginal preparations. The efficacy of butoconazole vaginal suppositories in treating vulvovaginal candidiasis has been compared to clotrimazole vaginal tablets, with butoconazole showing higher cure rates (Adamson et al., 1986).

Analytical Methods for Determining Butoconazole in Human Plasma The development and validation of highly sensitive tandem mass spectrometric assays to evaluate the systemic absorption of Butoconazole following intravaginal administration in humans have been conducted. These methods provide insights into the pharmacokinetics of Butoconazole, allowing for a better understanding of its absorption and systemic distribution (Nouman et al., 2017).

Pharmacokinetics and Vaginal Retention Research has also focused on the pharmacokinetics of Butoconazole, particularly in the context of vaginal applications. Studies have compared the retention times of standard and sustained-release preparations of butoconazole in the vagina, providing valuable information on its duration of action and effectiveness (Weinstein et al., 1994).

Antifungal Potency and Comparative Studies Additional studies have investigated the antifungal potency of Butoconazole against various fungal strains, including Candida albicans. These studies often compare the efficacy of Butoconazole with other antifungal agents, contributing to a better understanding of its relative effectiveness and potential applications in antifungal therapy (Beggs, 1985).

properties

CAS RN

151909-74-9

Product Name

(S)-butoconazole

Molecular Formula

C19H17Cl3N2S

Molecular Weight

411.8 g/mol

IUPAC Name

1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole

InChI

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2/t16-/m0/s1

InChI Key

SWLMUYACZKCSHZ-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl

SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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